molecular formula C19H28N2O B7641206 1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one

1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one

Cat. No. B7641206
M. Wt: 300.4 g/mol
InChI Key: OVJHLDRPAZRKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one acts as a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This results in an increase in dopaminergic neurotransmission, which is associated with the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the central nervous system, resulting in various biochemical and physiological effects. It increases the release of dopamine in the nucleus accumbens, which is the reward center of the brain, leading to feelings of pleasure and euphoria. This compound also affects the levels of other neurotransmitters, such as serotonin and norepinephrine, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, it also has some limitations, such as its high toxicity and potential for abuse. Therefore, caution must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for 1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one research, including the development of new compounds based on its structure that may have improved pharmacological properties. Additionally, further studies are needed to understand the long-term effects of this compound on the central nervous system and its potential therapeutic applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has unique properties and a mechanism of action that makes it valuable for scientific research. It acts as a dopamine reuptake inhibitor and has significant effects on the central nervous system. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, this compound has the potential to contribute to the development of new drugs for the treatment of various diseases.

Synthesis Methods

1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one can be synthesized through a multistep process involving the reaction of 4-piperidone with 2-methyl-2-phenylpropyl bromide. The resulting product is purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one is widely used in scientific research as a reference compound for studying the mechanism of action of other piperidine derivatives. It is also used as a starting material for the synthesis of other compounds with similar properties. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, depression, and anxiety disorders.

properties

IUPAC Name

1-[1-(2-methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-19(2,16-7-4-3-5-8-16)15-20-13-10-17(11-14-20)21-12-6-9-18(21)22/h3-5,7-8,17H,6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJHLDRPAZRKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(CC1)N2CCCC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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